H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2

Catalog No.
S15737320
CAS No.
M.F
C61H110N24O14
M. Wt
1403.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2

Product Name

H-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-nh2

IUPAC Name

2-[[6-amino-2-[[2-[[2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

Molecular Formula

C61H110N24O14

Molecular Weight

1403.7 g/mol

InChI

InChI=1S/C61H110N24O14/c1-34(2)49(59(99)82-40(16-6-10-28-65)53(93)84-45(32-47(68)88)58(98)77-37(50(69)90)13-3-7-25-62)85-56(96)42(18-12-30-75-61(72)73)79-55(95)43(23-24-46(67)87)81-52(92)39(15-5-9-27-64)80-57(97)44(31-35-19-21-36(86)22-20-35)83-54(94)41(17-11-29-74-60(70)71)78-51(91)38(14-4-8-26-63)76-48(89)33-66/h19-22,34,37-45,49,86H,3-18,23-33,62-66H2,1-2H3,(H2,67,87)(H2,68,88)(H2,69,90)(H,76,89)(H,77,98)(H,78,91)(H,79,95)(H,80,97)(H,81,92)(H,82,99)(H,83,94)(H,84,93)(H,85,96)(H4,70,71,74)(H4,72,73,75)

InChI Key

LQPUDWRXDGMDFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CN

The compound H-glycine-lysine-arginine-tyrosine-lysine-glutamine-arginine-valine-lysine-asparagine-lysine-amide is a peptide consisting of a sequence of amino acids. It features a combination of basic and polar amino acids, contributing to its potential biological activities. The structure includes key amino acids such as glycine, lysine, arginine, tyrosine, glutamine, valine, and asparagine, which play significant roles in protein structure and function.

Typical of peptides. These include:

  • Hydrolysis: Under acidic or basic conditions, the peptide bonds can be cleaved, resulting in free amino acids.
  • Peptide Bond Formation: The compound can react with other amino acids or peptides to form longer chains through condensation reactions.
  • Modification Reactions: The side chains of amino acids may undergo phosphorylation, methylation, or acetylation, affecting the compound's biological activity.

The biological activity of this compound is influenced by its amino acid composition:

  • Antimicrobial Activity: Peptides with high arginine and lysine content often exhibit antimicrobial properties.
  • Cell Signaling: Certain sequences may mimic natural signaling peptides, potentially influencing cellular responses.
  • Neurotransmitter Function: The presence of tyrosine suggests a role in neurotransmitter synthesis, particularly dopamine.

Synthesis of this peptide can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): A widely used method where amino acids are sequentially added to a growing chain attached to a solid support.
  • Liquid-Phase Synthesis: Involves synthesizing the peptide in solution, allowing for easier purification but often lower yields compared to SPPS.
  • Recombinant DNA Technology: Utilizing genetically modified organisms to express the peptide can be an effective method for producing larger quantities.

The compound has several potential applications:

  • Pharmaceuticals: May be developed as an antimicrobial agent or for enhancing wound healing due to its amino acid profile.
  • Cosmetics: Used in formulations aimed at improving skin hydration and elasticity.
  • Nutritional Supplements: Potentially beneficial for muscle recovery and growth due to the presence of branched-chain amino acids.

Several similar compounds share structural or functional characteristics with H-glycine-lysine-arginine-tyrosine-lysine-glutamine-arginine-valine-lysine-asparagine-lysine-amide. Here are some notable comparisons:

Compound NameStructureUnique Features
H-glycine-glutamic acid-lysineH-Gly-Glu-Lys-NH2Contains glutamic acid which is more acidic than aspartic acid
H-valine-lysine-asparagineH-Val-Lys-Asn-NH2Valine contributes to hydrophobic interactions
H-arginine-glycine-aspartic acidH-Arg-Gly-Asp-NH2Known for its role in cell adhesion

Uniqueness

The uniqueness of H-glycine-lysine-arginine-tyrosine-lysine-glutamine-arginine-valine-lysine-asparagine-lysine-amide lies in its specific combination of basic and polar residues that may enhance its bioactivity compared to other peptides with different amino acid compositions. This specific sequence could provide unique interactions within biological systems that are not replicated by similar compounds.

XLogP3

-8.1

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

23

Exact Mass

1402.86333428 g/mol

Monoisotopic Mass

1402.86333428 g/mol

Heavy Atom Count

99

Dates

Modify: 2024-08-15

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